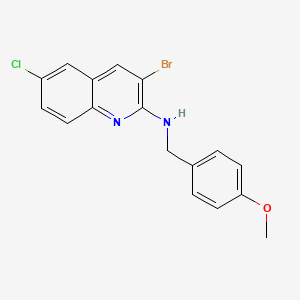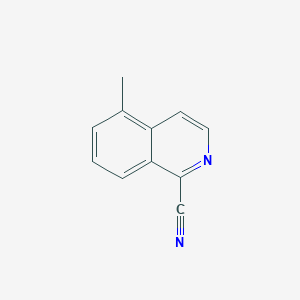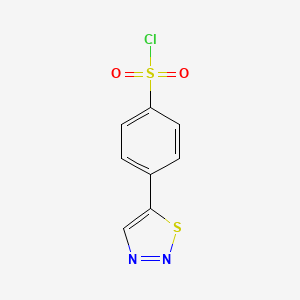
Boc-D-2,4,5-trifluorophenylalanine
Übersicht
Beschreibung
Boc-D-2,4,5-trifluorophenylalanine is a fluorinated derivative of phenylalanine, an amino acid. The compound is characterized by the presence of three fluorine atoms on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-2,4,5-trifluorophenylalanine typically involves multiple steps, starting from a suitable precursor. One common approach is the biocatalytic retrosynthesis, which integrates biocatalytic steps to achieve the desired product. This method offers advantages such as milder reaction conditions and reduced environmental impact . The synthetic routes often include steps like reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and biocatalysis are likely employed to scale up the production while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-2,4,5-trifluorophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated phenylalanine derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Boc-D-2,4,5-trifluorophenylalanine has several scientific research applications:
Biology: The compound is incorporated into peptides and proteins to study their structure and function.
Medicine: This compound is a precursor in the synthesis of drugs like sitagliptin, an antidiabetic medication.
Wirkmechanismus
The mechanism of action of Boc-D-2,4,5-trifluorophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atoms can enhance the stability of the molecule and affect its interactions with other biomolecules. In the case of its use as a precursor for sitagliptin, the compound undergoes further chemical transformations to yield the active drug, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), thereby regulating blood sugar levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-D-3,4,5-trifluorophenylalanine: Another fluorinated phenylalanine derivative with similar properties and applications.
Boc-D-2,3,4-trifluorophenylalanine: Differing in the position of fluorine atoms, this compound also finds use in medicinal chemistry and biochemistry.
Uniqueness
Boc-D-2,4,5-trifluorophenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This makes it particularly valuable in the synthesis of certain pharmaceuticals and in the study of protein structure and function .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHJNNFVISGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)



